molecular formula C22H27NO3 B14454576 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine CAS No. 72050-84-1

1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine

Cat. No.: B14454576
CAS No.: 72050-84-1
M. Wt: 353.5 g/mol
InChI Key: RBTPQEWDLFOGFQ-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is a complex organic compound with a unique structure that includes a pyrrolidine ring substituted with hydroxyphenylethyl, methyl, phenyl, and propionoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxyphenylethylamine with a suitable aldehyde or ketone, followed by cyclization to form the pyrrolidine ring. The reaction conditions often require the use of catalysts such as acids or bases, and the reactions are typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of high-throughput screening methods can also help identify the most efficient catalysts and reaction conditions for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to form different alcohols or amines.

    Substitution: The phenyl and propionoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Scientific Research Applications

1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies of enzyme interactions and as a probe for understanding biological pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenylethyl group can form hydrogen bonds with target molecules, while the pyrrolidine ring can interact with hydrophobic regions. These interactions can modulate the activity of the target molecules and influence various biological pathways.

Comparison with Similar Compounds

Similar Compounds

    5-(2-Hydroxyphenyl)-3-methyl-1-(quinolin-2-yl)-1H-1,2,4-triazole: This compound has a similar hydroxyphenyl group but differs in the core structure, which is a triazole ring.

    Quinazolinone and Quinazoline Derivatives: These compounds also contain nitrogen heterocycles and have diverse biological activities.

Uniqueness

1-(2-Hydroxyphenylethyl)-2-methyl-3-phenyl-3-propionoxypyrrolidine is unique due to its specific combination of functional groups and the presence of a pyrrolidine ring. This unique structure allows it to interact with a wide range of molecular targets and exhibit diverse biological activities.

Properties

CAS No.

72050-84-1

Molecular Formula

C22H27NO3

Molecular Weight

353.5 g/mol

IUPAC Name

[1-(2-hydroxy-2-phenylethyl)-2-methyl-3-phenylpyrrolidin-3-yl] propanoate

InChI

InChI=1S/C22H27NO3/c1-3-21(25)26-22(19-12-8-5-9-13-19)14-15-23(17(22)2)16-20(24)18-10-6-4-7-11-18/h4-13,17,20,24H,3,14-16H2,1-2H3

InChI Key

RBTPQEWDLFOGFQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)OC1(CCN(C1C)CC(C2=CC=CC=C2)O)C3=CC=CC=C3

Origin of Product

United States

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